Home > Products > Screening Compounds P115614 > 2-{5-[4-(2,2-DIMETHYLPROPANOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
2-{5-[4-(2,2-DIMETHYLPROPANOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE -

2-{5-[4-(2,2-DIMETHYLPROPANOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

Catalog Number: EVT-4198737
CAS Number:
Molecular Formula: C24H27N5O4
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

NKY-722 ((+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride)

Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative studied for its calcium antagonist properties []. Research indicates that it effectively relaxes various canine arteries, demonstrating greater potency than nifedipine []. This relaxation effect is attributed to its calcium antagonistic action, primarily targeting voltage-dependent calcium channels [].

Relevance: While NKY-722 differs structurally from 2-{5-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone, both compounds share a piperazine ring as a core structural feature []. Additionally, both contain a nitrophenyl group, suggesting potential similarities in their interactions with biological targets.

Nicardipine (methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate 2-[methyl(phenylmethyl)amino]ethyl ester)

Compound Description: Similar to NKY-722, nicardipine acts as a calcium antagonist, effectively relaxing isolated canine arteries []. It exhibits comparable potency to NKY-722 and is significantly more potent than nifedipine in inhibiting calcium-induced contractions [].

Relevance: Nicardipine shares the dihydropyridine and nitrophenyl structural elements with NKY-722, indicating a common mechanism of action []. Although 2-{5-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone does not contain a dihydropyridine ring, the presence of a nitrophenyl group and a piperazine ring in both nicardipine and the target compound suggests a potential overlap in their pharmacological profiles.

4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides

Compound Description: This series of compounds was investigated as potential atypical antipsychotic agents due to their dopamine D2 and serotonin 5-HT2 receptor antagonist activity []. Modifications to the cyclic amide subunit, including varying ring size and functional group positions, significantly impacted their potency and selectivity for these receptors [].

Relevance: Although the core structure of the 4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides series differs from 2-{5-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone, the shared presence of a piperazine ring emphasizes its importance in interacting with dopamine and serotonin receptors []. This suggests that 2-{5-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone might also exhibit affinity for these receptors, warranting further investigation.

Properties

Product Name

2-{5-[4-(2,2-DIMETHYLPROPANOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

IUPAC Name

2-[5-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one

Molecular Formula

C24H27N5O4

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C24H27N5O4/c1-16-18-7-5-6-8-19(18)22(30)28(25-16)21-15-17(9-10-20(21)29(32)33)26-11-13-27(14-12-26)23(31)24(2,3)4/h5-10,15H,11-14H2,1-4H3

InChI Key

DXJQAJAAWIBPIR-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C(C)(C)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.